![molecular formula C13H17NO2 B15067907 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a naphthalene ring fused to a pyrrolidine ring, with hydroxyl groups at the 6 and 7 positions. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate naphthalene and pyrrolidine precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the spirocyclic structure.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the spirocyclic structure can influence the compound’s binding affinity and specificity. Pathways involved could include signal transduction or metabolic processes, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-2H-spiro[naphthalene-1,3’-piperidine]
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
- 3,4-Dihydro-2H-1,3-benzoxazines
Uniqueness
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol is unique due to its specific arrangement of functional groups and the presence of the spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
spiro[6,7-dihydro-5H-naphthalene-8,3'-pyrrolidine]-2,3-diol |
InChI |
InChI=1S/C13H17NO2/c15-11-6-9-2-1-3-13(4-5-14-8-13)10(9)7-12(11)16/h6-7,14-16H,1-5,8H2 |
InChI-Schlüssel |
WHTQSKMMUQQGTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C=C2C3(C1)CCNC3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


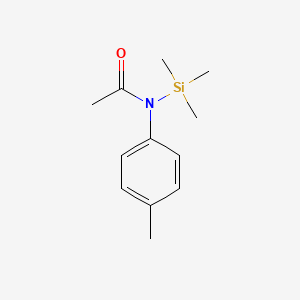

![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
![Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B15067863.png)
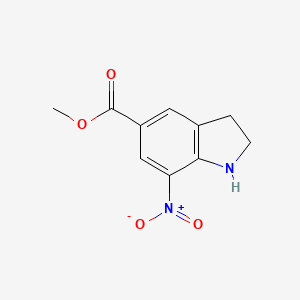
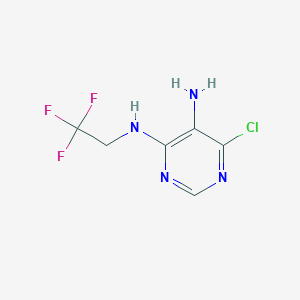
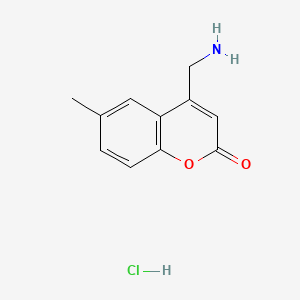
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B15067895.png)
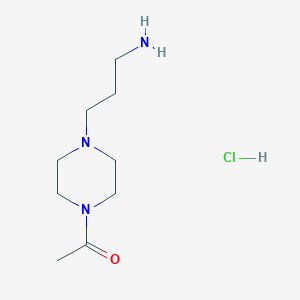
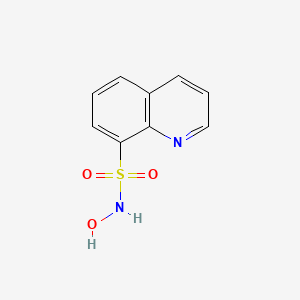
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)

